{4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid
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Overview
Description
{4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid is a complex organic compound with a unique structure that includes multiple methoxy groups and an acridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the Acridinyl Moiety: This can be achieved through a series of cyclization reactions involving aromatic amines and aldehydes under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Coupling Reactions: The final step involves coupling the acridinyl moiety with phenoxyacetic acid using reagents such as coupling agents (e.g., EDC, DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or amides.
Scientific Research Applications
Chemistry
Catalysis: This compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor due to its complex structure.
Biomolecular Interactions: It can be used to study interactions with proteins and nucleic acids.
Medicine
Drug Development:
Diagnostic Agents: It can be used in diagnostic assays for detecting specific biomolecules.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of {4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid involves its interaction with specific molecular targets. These targets include:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
{3,4-Dimethoxyphenyl}acetic acid: A simpler analog with fewer methoxy groups.
{3,4,5-Trimethoxyphenyl}acetic acid: Another analog with an additional methoxy group.
Uniqueness
Structural Complexity: The presence of the acridinyl moiety and multiple methoxy groups makes it more complex and potentially more bioactive.
Functional Diversity: The compound’s ability to undergo various chemical reactions and interact with multiple molecular targets highlights its versatility.
Properties
Molecular Formula |
C31H31NO8 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
2-[4-[3-(3,4-dimethoxyphenyl)-6,8-dimethoxy-1-oxo-3,4,9,10-tetrahydro-2H-acridin-9-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C31H31NO8/c1-36-21-14-23-31(27(15-21)39-4)29(17-5-8-20(9-6-17)40-16-28(34)35)30-22(32-23)11-19(12-24(30)33)18-7-10-25(37-2)26(13-18)38-3/h5-10,13-15,19,29,32H,11-12,16H2,1-4H3,(H,34,35) |
InChI Key |
ACXNGFUTXGJQKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)C=C(C=C4OC)OC)C5=CC=C(C=C5)OCC(=O)O)C(=O)C2)OC |
Origin of Product |
United States |
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